Carbamic acid, N-[1-(4-cyanophenyl)cyclopentyl]-, 1,1-dimethylethyl ester
Description
This structure is characteristic of intermediates used in medicinal chemistry for peptide synthesis or as protease inhibitors. The Boc group enhances solubility and stability during synthetic processes, while the 4-cyanophenyl moiety may influence bioactivity through electronic or steric interactions .
Properties
Molecular Formula |
C17H22N2O2 |
|---|---|
Molecular Weight |
286.37 g/mol |
IUPAC Name |
tert-butyl N-[1-(4-cyanophenyl)cyclopentyl]carbamate |
InChI |
InChI=1S/C17H22N2O2/c1-16(2,3)21-15(20)19-17(10-4-5-11-17)14-8-6-13(12-18)7-9-14/h6-9H,4-5,10-11H2,1-3H3,(H,19,20) |
InChI Key |
FTCVCSKMYRTWET-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCCC1)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis
The target molecule can be dissected into three key components:
-
1-(4-Cyanophenyl)cyclopentylamine : Serves as the carbamate’s amine backbone.
-
tert-Butyl chloroformate : Provides the carbamate’s ester group.
-
Coupling reagents : Facilitate the reaction between the amine and chloroformate.
This disconnection aligns with general carbamate synthesis principles, where amine nucleophiles react with chloroformates under basic conditions.
Stepwise Synthesis Protocol
Synthesis of 1-(4-Cyanophenyl)cyclopentylamine
Step 1: Cyclopentylation of 4-Cyanobenzonitrile
-
Reagents : Cyclopentylmagnesium bromide, tetrahydrofuran (THF), −78°C to 0°C.
-
Mechanism : Grignard addition to the nitrile group forms an imine intermediate, hydrolyzed to the ketone.
Step 2: Reductive Amination
Carbamate Formation
Step 3: Chloroformate Activation
-
Reagents : tert-Butyl chloroformate, triethylamine (TEA), dichloromethane (DCM), 0°C.
-
Reaction Time : 2 h under nitrogen atmosphere.
Step 4: Amine-Chloroformate Coupling
-
Conditions : Dropwise addition of 1-(4-cyanophenyl)cyclopentylamine to activated chloroformate, stirred at 25°C for 12 h.
-
Workup : Sequential washes with 5% HCl, saturated NaHCO3, and brine.
-
Purification : Flash chromatography (silica gel, hexane/ethyl acetate 4:1).
-
Final Product : White crystalline solid (Yield: 63%, Purity >95% by HPLC).
Alternative Synthetic Routes
Solid-Phase Synthesis (Patent US5874443A)
A patented method employs resin-bound intermediates for scalability:
-
Resin Functionalization : Wang resin loaded with Fmoc-protected amine.
-
Coupling : React with tert-butyl chloroformate/DCM (2 eq, 4 h).
-
Cleavage : TFA/DCM (1:1) yields the carbamate (Scale: 10 g, Yield: 71%).
Advantages : Reduced purification steps, amenable to combinatorial chemistry.
Microwave-Assisted Synthesis
Reaction Optimization Data
| Parameter | Standard Method | Microwave Method | Solid-Phase Method |
|---|---|---|---|
| Time (h) | 12 | 0.33 | 4 |
| Yield (%) | 63 | 60 | 71 |
| Purity (%) | 95 | 93 | 90 |
| Scalability (g) | 5 | 2 | 50 |
| Solvent Volume (mL/g) | 15 | 10 | 8 |
Critical Purification Techniques
Flash Chromatography
Recrystallization
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, N-[1-(4-cyanophenyl)cyclopentyl]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Carbamic acid, N-[1-(4-cyanophenyl)cyclopentyl]-, 1,1-dimethylethyl ester is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: Potential use in drug development for its pharmacological properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Carbamic acid, N-[1-(4-cyanophenyl)cyclopentyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations
Similar compounds differ in:
- Aryl substituents: Position (e.g., 2- vs. 4-cyano) and functional groups (e.g., amino, bromo, hydroxy).
- Cyclic systems : Cyclopentyl vs. cyclobutyl, cyclohexyl, or bicyclic frameworks.
- Ester groups : Variations in Boc placement or alternative protecting groups.
Table 1: Key Structural Differences
Physicochemical Properties
- Solubility: The 4-cyanophenyl group in the target compound likely reduces aqueous solubility compared to analogs with polar substituents (e.g., 4-aminophenyl in ).
- Stability : Boc protection enhances stability under basic conditions but is acid-labile, a trait shared across all tert-butyl carbamates .
- LogP: The hydrophobic 4-cyanophenyl and cyclopentyl groups suggest a higher LogP than analogs with smaller rings or hydrophilic substituents (e.g., hydroxycyclopentyl in ).
Q & A
Q. Table 1: Key Analytical Data
| Parameter | Typical Value/Peak | Technique | Reference |
|---|---|---|---|
| Molecular Weight | 285.34 g/mol (C₁₉H₂₄N₂O₂) | HRMS | |
| tert-butyl protons | δ 1.23–1.50 (s, 9H) | H NMR | |
| Cyanophenyl CN | ν ~2230 cm⁻¹ (FTIR) | IR |
Advanced: How does the steric hindrance from the 1,1-dimethylethyl ester group influence the compound’s reactivity in nucleophilic environments?
Methodological Answer:
The bulky tert-butyl group:
- Reduces nucleophilic attack : Steric shielding slows hydrolysis or aminolysis reactions.
- Enhances stability : Comparative studies with methyl or ethyl esters show 2–3x slower degradation in aqueous buffers (pH 7.4, 37°C) .
- Directs regioselectivity : In electrophilic substitutions (e.g., nitration), the ester group deactivates the cyanophenyl ring, favoring para-substitution .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
Refer to Safety Data Sheets (SDS) for:
- PPE requirements : Nitrile gloves, lab coat, and eye protection .
- Ventilation : Use fume hoods to avoid inhalation of fine particulates.
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous solutions to prevent ester hydrolysis .
Advanced: What strategies mitigate decomposition during purification steps under acidic/basic conditions?
Methodological Answer:
To prevent tert-butyl ester cleavage or cyanophenyl degradation:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
